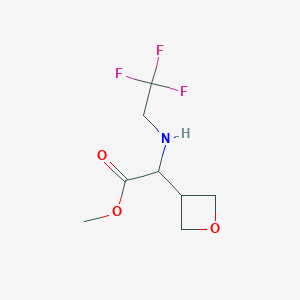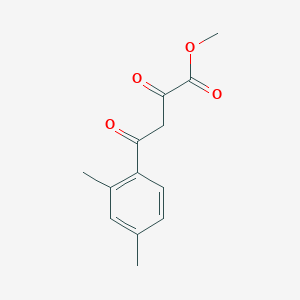
Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate, also known as MDPB, is a synthetic compound that belongs to the class of ketones. It is a white crystalline powder that is used in scientific research for its various properties.
Aplicaciones Científicas De Investigación
Supramolecular Structures and Inclusion Complexes
The reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene yields derivatives that can form supramolecular structures with one-dimensional channels. These structures are capable of including large organic and bioorganic molecules, suggesting potential applications in material science and molecular encapsulation (Sheverdov et al., 2017).
Catalysis and Synthesis
Research has demonstrated the utility of derivatives in catalysis and organic synthesis. For example, the three-component one-pot synthesis technique has been used to produce functionalized pyrroles, indicating the role of these compounds in facilitating complex organic reactions (Yavari & Esnaashari, 2005).
Antioxidant and Anti-inflammatory Properties
A study on the synthesis of new derivatives highlighted their significant antioxidant and anti-inflammatory activities. These findings point towards potential applications in the development of pharmaceutical agents targeting oxidative stress and inflammation-related conditions (Кorobko et al., 2018).
Environmental Remediation
The degradation of dimethylphenol isomers, which are environmental pollutants, has been studied extensively. Electrooxidation processes and catalysts have been developed to effectively degrade these compounds, suggesting applications in environmental remediation and pollution control (Zhou et al., 2021).
Material Science
The reaction of methyl 4-aryl-2,4-dioxobutanoates with aromatic aldehyde and 2-aminoacetonitrile sulfate has led to the synthesis of novel compounds with potential applications in material science, further demonstrating the versatility of these derivatives in synthesizing complex molecular structures (Gein et al., 2019).
Mecanismo De Acción
Target of Action
It’s structurally related to amitraz , which is known to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system .
Mode of Action
Amitraz, a structurally related compound, acts as an alpha-adrenergic agonist . It interacts with its targets, leading to overexcitation, and consequently paralysis and death in insects .
Biochemical Pathways
Amitraz is known to inhibit monoamine oxidases and prostaglandin synthesis , which could suggest potential pathways affected by Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate.
Pharmacokinetics
It’s structurally related to amitraz, which is known to be volatile and almost insoluble in water . These properties could influence the bioavailability of Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate.
Result of Action
Amitraz, a structurally related compound, leads to overexcitation and consequently paralysis and death in insects .
Action Environment
Amitraz, a structurally related compound, is known to be volatile and almost insoluble in water , suggesting that environmental factors such as temperature and humidity could potentially influence its action and stability.
Propiedades
IUPAC Name |
methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-8-4-5-10(9(2)6-8)11(14)7-12(15)13(16)17-3/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMVKWZVBCWVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

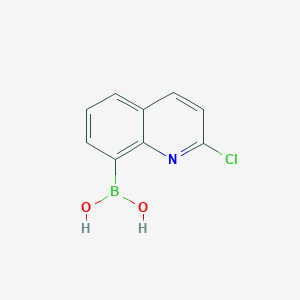

![7-(4-fluorophenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808645.png)
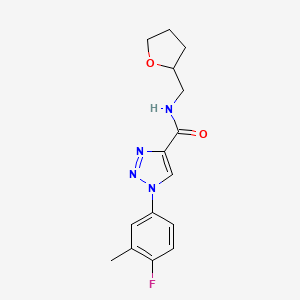
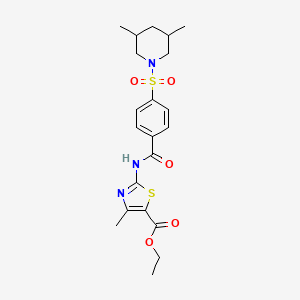
![N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2808650.png)

![ethyl (E)-3-[4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenyl]prop-2-enoate](/img/structure/B2808655.png)
![N-(2-(diethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2808656.png)
![3-{[4-Bromo-2-chloro({[(4-methylphenyl)sulfonyl]amino}carbonyl)anilino]methyl}pyridine](/img/structure/B2808657.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2808662.png)
